molecular formula C9H7F3N2O3 B8422116 N-(4-nitrobenzyl)trifluoroacetoamide

N-(4-nitrobenzyl)trifluoroacetoamide

Número de catálogo: B8422116
Peso molecular: 248.16 g/mol
Clave InChI: NQFHMILLSPTOFO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-Nitrobenzyl)trifluoroacetamide is a fluorinated amide derivative characterized by a trifluoroacetyl group attached to a 4-nitrobenzylamine scaffold.

Propiedades

Fórmula molecular

C9H7F3N2O3

Peso molecular

248.16 g/mol

Nombre IUPAC

2,2,2-trifluoro-N-[(4-nitrophenyl)methyl]acetamide

InChI

InChI=1S/C9H7F3N2O3/c10-9(11,12)8(15)13-5-6-1-3-7(4-2-6)14(16)17/h1-4H,5H2,(H,13,15)

Clave InChI

NQFHMILLSPTOFO-UHFFFAOYSA-N

SMILES canónico

C1=CC(=CC=C1CNC(=O)C(F)(F)F)[N+](=O)[O-]

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Bisamide Derivatives ()

Compounds 44–47 and 51–53 from are bisamide derivatives with varying aryl substituents. Key comparisons include:

  • Substituent Effects :
    • Compound 44 (4-chlorophenyl) and 45 (p-tolyl) exhibit reduced electron-withdrawing effects compared to the nitro group in N-(4-nitrobenzyl)trifluoroacetamide. This difference impacts solubility and reactivity; nitro groups enhance electrophilicity, favoring interactions with nucleophilic targets .
    • Compound 47 (4-trifluoromethylphenyl) shares the trifluoromethyl group but lacks the nitro functionality. The trifluoromethyl group increases lipophilicity, whereas the nitro group in the target compound enhances polarity .
  • Synthetic Yields: Bisamide derivatives like 51–53 (with diethylamino substituents) show moderate yields (52–53%), suggesting steric or electronic challenges during synthesis. N-(4-nitrobenzyl)trifluoroacetamide’s synthesis may face similar hurdles due to the nitro group’s deactivating nature .

Indolinone-Based Acetamides ()

Compounds 52–54 in feature (E)-2-(substituted-indolin-3-ylidene)-N-(quinolin-6-yl)acetamide structures. For example:

  • Compound 53: (E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide shares the 4-nitrobenzyl group with the target compound. The addition of a quinoline moiety and indolinone core enhances π-π stacking and hydrogen-bonding capabilities, which are absent in N-(4-nitrobenzyl)trifluoroacetamide. This structural complexity correlates with higher molecular weight (observed m/z 528.1 vs.

Trifluoroacetyl-Containing Analogs ()

The NIST-reported compound N-(Trifluoroacetyl)-N-(4-((trifluoroacetyl)amino)phenyl)-2,2,2-trifluoroacetamide () contains multiple trifluoroacetyl groups. Compared to N-(4-nitrobenzyl)trifluoroacetamide:

  • Thermal Stability : Trifluoroacetyl derivatives often exhibit higher thermal stability due to the strength of C-F bonds, a property shared with the target compound .

Chloro-Trifluoromethylphenyl Acetamide ()

N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide () substitutes the nitro group with chloro and trifluoromethyl groups. Key differences:

  • Polarity : The nitro group in the target compound increases polarity compared to the chloro-trifluoromethyl combination, affecting solubility in polar solvents.
  • Biological Interactions : Chloro and trifluoromethyl groups are common in agrochemicals and pharmaceuticals for their metabolic stability, while nitro groups may confer redox activity .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
N-(4-Nitrobenzyl)trifluoroacetamide 4-Nitrobenzyl, Trifluoroacetyl ~258 (estimated) High polarity, electrophilic nitro group
Compound 44 () 4-Chlorophenyl, Trifluoromethyl 529.5 (observed) Moderate lipophilicity, halogenated
Compound 53 () 4-Nitrobenzyl, Quinoline 528.1 (observed) π-π stacking capability, complex core
NIST Compound () Multiple trifluoroacetyl groups 383.1 (calculated) High thermal stability, electron-poor
N-(4-Chloro-2-(CF3)phenyl)acetamide Chloro, Trifluoromethyl 237.6 (estimated) Metabolic stability, agrochemical use

Research Implications and Gaps

  • Synthetic Challenges : The nitro group in N-(4-nitrobenzyl)trifluoroacetamide may complicate synthesis (e.g., requiring controlled reduction conditions), as seen in analogs like compound 53 .
  • Biological Relevance : While nitro-containing compounds are less common in drug design due to toxicity concerns, they remain valuable in agrochemistry and materials science. Further studies on the target compound’s redox behavior are warranted .
  • Data Limitations : Experimental data on the target compound’s solubility, stability, and bioactivity are absent in the provided evidence, highlighting a need for focused characterization.

Q & A

Q. How might N-(4-nitrobenzyl)trifluoroacetoamide interact with bacterial biochemical pathways?

  • Methodological Answer : The compound’s trifluoroacetyl group disrupts bacterial PPTase enzymes, inhibiting post-translational modifications. In vitro assays (e.g., MIC determination against E. coli) and proteomic profiling (SDS-PAGE, Western blot) validate target engagement. Synergy with β-lactams is explored via checkerboard assays .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.